N-Méthyl-N-nitroso-2-propanamine

Vue d'ensemble

Description

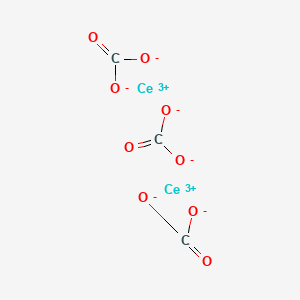

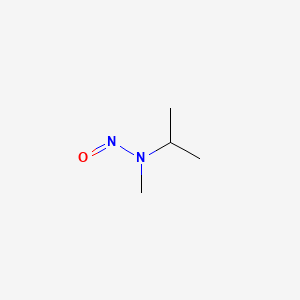

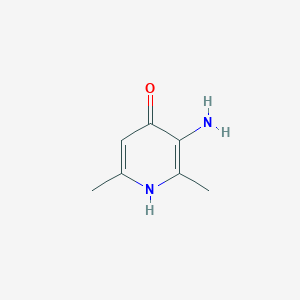

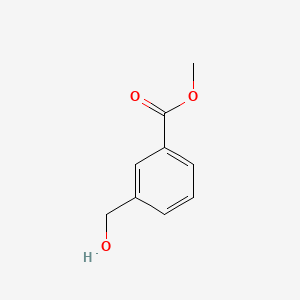

La N-Nitrosométhylisopropylamine est un membre de la famille des N-nitrosamines, connue pour ses propriétés cancérogènes puissantes. Ce composé a la formule moléculaire C4H10N2O et est principalement utilisé dans les milieux de recherche en raison de sa capacité à induire la formation de tumeurs chez les animaux de laboratoire .

Applications De Recherche Scientifique

La N-Nitrosométhylisopropylamine est principalement utilisée en recherche scientifique en raison de ses propriétés cancérogènes. Elle est utilisée dans des études liées à :

Recherche sur le cancer : Pour induire la formation de tumeurs chez les modèles animaux, contribuant à l'étude des mécanismes du cancer et des traitements potentiels.

Toxicologie : Pour comprendre les effets toxiques des nitrosamines et leur impact sur les systèmes biologiques.

Pharmaceutiques : En tant que norme de référence pour détecter les impuretés en nitrosamine dans les substances pharmaceutiques.

5. Mécanisme d'action

La cancérogénicité de la N-Nitrosométhylisopropylamine est principalement due à son activation métabolique via l'hydroxylation α-carbonée. Ce processus produit des intermédiaires réactifs qui peuvent alkyler l'ADN, conduisant à des mutations et au cancer . Le composé est métabolisé par les enzymes du cytochrome P450, qui jouent un rôle crucial dans sa bioactivation et les dommages subséquents à l'ADN.

6.

Mécanisme D'action

Target of Action

N-Methyl-N-nitroso-2-propanamine is a complex organic compound with the molecular formula C4H10N2O The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that nitrosamines, a class of compounds to which n-methyl-n-nitroso-2-propanamine belongs, can undergo oxidation . This process may involve the addition of an oxygen atom from an oxidizing agent like hydrogen peroxide or a peroxyacid to yield an amine oxide-type intermediate . This intermediate could then undergo further reactions, potentially affecting the function of its biological targets.

Result of Action

As a nitrosamine, it may have potential impacts on cellular processes due to its oxidative properties . .

Action Environment

The action, efficacy, and stability of N-Methyl-N-nitroso-2-propanamine can be influenced by various environmental factors. For instance, the compound should be used in well-ventilated spaces to reduce vapor or gas exposure . . These precautions can help ensure the safe handling and effective action of N-Methyl-N-nitroso-2-propanamine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La N-Nitrosométhylisopropylamine peut être synthétisée par nitrosation d'amines secondaires. Une méthode pratique implique l'utilisation du complexe [NO+·Crown·H(NO3)2-], qui agit comme source d'ions nitrosonium (NO+) dans des conditions douces et homogènes . Cette méthode est efficace et permet une préparation et une manipulation faciles.

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de la N-Nitrosométhylisopropylamine ne soient pas largement documentées, l'approche générale implique la nitrosation d'amines secondaires à l'aide d'agents nitrosants tels que le nitrite de sodium en présence d'un acide. Cette méthode est évolutive et peut être adaptée à des volumes de production plus importants.

Analyse Des Réactions Chimiques

Types de réactions : La N-Nitrosométhylisopropylamine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de composés nitroso et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir les N-nitrosamines en amines.

Substitution : La N-Nitrosométhylisopropylamine peut participer à des réactions de substitution, où le groupe nitroso est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitroso, tandis que la réduction peut produire des amines secondaires.

Propriétés

IUPAC Name |

N-methyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2)6(3)5-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDYNYCCEGQPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952834 | |

| Record name | N-Methyl-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30533-08-5 | |

| Record name | 2-Propanamine, N-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030533085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)

![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)

![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)